Cas no 1250212-73-7 (3,4,5-trifluorobenzene-1-carbothioamide)

3,4,5-trifluorobenzene-1-carbothioamide 化学的及び物理的性質
名前と識別子
-
- Benzenecarbothioamide, 3,4,5-trifluoro-
- 3,4,5-trifluorobenzene-1-carbothioamide
-
- インチ: 1S/C7H4F3NS/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H2,11,12)
- InChIKey: VYGDBZWLCLLETQ-UHFFFAOYSA-N
- ほほえんだ: C1(C(N)=S)=CC(F)=C(F)C(F)=C1
計算された属性
- せいみつぶんしりょう: 191.00165479g/mol
- どういたいしつりょう: 191.00165479g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 176
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- 密度みつど: 1.486±0.06 g/cm3(Predicted)
- ふってん: 245.4±50.0 °C(Predicted)
- 酸性度係数(pKa): 11.33±0.29(Predicted)
3,4,5-trifluorobenzene-1-carbothioamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1856996-0.25g |
3,4,5-trifluorobenzene-1-carbothioamide |
1250212-73-7 | 0.25g |
$513.0 | 2023-09-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1426383-50mg |
3,4,5-Trifluorobenzothioamide |
1250212-73-7 | 98% | 50mg |
¥22323.00 | 2024-08-09 | |
Enamine | EN300-1856996-0.5g |
3,4,5-trifluorobenzene-1-carbothioamide |
1250212-73-7 | 0.5g |
$535.0 | 2023-09-18 | ||
Enamine | EN300-1856996-5.0g |
3,4,5-trifluorobenzene-1-carbothioamide |
1250212-73-7 | 5g |
$2858.0 | 2023-06-01 | ||
Enamine | EN300-1856996-2.5g |
3,4,5-trifluorobenzene-1-carbothioamide |
1250212-73-7 | 2.5g |
$1089.0 | 2023-09-18 | ||
Enamine | EN300-1856996-0.05g |
3,4,5-trifluorobenzene-1-carbothioamide |
1250212-73-7 | 0.05g |
$468.0 | 2023-09-18 | ||
Enamine | EN300-1856996-1.0g |
3,4,5-trifluorobenzene-1-carbothioamide |
1250212-73-7 | 1g |
$986.0 | 2023-06-01 | ||
Enamine | EN300-1856996-10.0g |
3,4,5-trifluorobenzene-1-carbothioamide |
1250212-73-7 | 10g |
$4236.0 | 2023-06-01 | ||
Enamine | EN300-1856996-5g |
3,4,5-trifluorobenzene-1-carbothioamide |
1250212-73-7 | 5g |
$1614.0 | 2023-09-18 | ||
Enamine | EN300-1856996-10g |
3,4,5-trifluorobenzene-1-carbothioamide |
1250212-73-7 | 10g |
$2393.0 | 2023-09-18 |
3,4,5-trifluorobenzene-1-carbothioamide 関連文献
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
3,4,5-trifluorobenzene-1-carbothioamideに関する追加情報
Comprehensive Overview of 3,4,5-Trifluorobenzene-1-carbothioamide (CAS No. 1250212-73-7): Properties, Applications, and Industry Insights
3,4,5-Trifluorobenzene-1-carbothioamide (CAS No. 1250212-73-7) is a fluorinated aromatic compound with a thioamide functional group, gaining significant attention in pharmaceutical and agrochemical research. Its unique molecular structure, featuring three fluorine atoms at the 3, 4, and 5 positions of the benzene ring, enhances its reactivity and binding affinity, making it a valuable intermediate in drug discovery and material science. The compound’s CAS registry number (1250212-73-7) ensures precise identification in global chemical databases, aligning with regulatory compliance requirements.
Recent studies highlight the role of 3,4,5-trifluorobenzene derivatives in developing kinase inhibitors and antimicrobial agents, addressing growing concerns around antibiotic resistance. Researchers are exploring its potential in covalent organic frameworks (COFs) for advanced catalysis, a trending topic in green chemistry. The compound’s thioamide group also enables chelation with transition metals, relevant for sensor technologies and organic electronics, areas frequently searched in academic and industrial forums.
From a synthetic perspective, 1250212-73-7 is synthesized via nucleophilic substitution reactions, often involving fluorobenzene precursors. Its lipophilicity and metabolic stability—critical parameters in medicinal chemistry—are optimized through strategic fluorination, a technique widely discussed in AI-driven drug design platforms. Environmental scientists also investigate its biodegradation pathways, responding to public interest in sustainable chemicals.
In the agrochemical sector, derivatives of 3,4,5-trifluorobenzene-1-carbothioamide are evaluated for pesticide formulations, particularly as herbicide synergists. This aligns with searches for low-toxicity crop protection solutions. Analytical methods like HPLC-MS and NMR spectroscopy are employed to quantify its purity, a frequent query among quality control professionals.
Market trends indicate rising demand for fluorinated building blocks like CAS 1250212-73-7, driven by patents in oncotherapy and neurodegenerative disease research. Its structure-activity relationship (SAR) data are curated in cheminformatics tools, aiding virtual screening workflows—a hot topic in computational chemistry communities. Proper storage conditions (anhydrous environments, −20°C) are emphasized in safety datasheets, addressing lab safety FAQs.
Future directions include exploring 1250212-73-7 in photoredox catalysis and battery electrolytes, leveraging its redox-active properties. Collaborations between academia and manufacturers aim to scale production via continuous flow chemistry, reducing costs—a key concern in industrial chemical procurement searches. This compound exemplifies the intersection of innovation and practical utility in modern chemistry.
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